1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid
Description
1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid (CAS: 139756-00-6, C₈H₁₁N₃O₄) is a nitro-substituted pyrazole derivative with a carboxylic acid functional group. It serves as a critical intermediate in the synthesis of phosphodiesterase type 5 (PDE5) inhibitors, such as sildenafil citrate (Viagra™), due to its structural compatibility with the PDE5 active site . The compound is synthesized via nitration of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid, yielding 79.6% under optimized conditions . Key spectroscopic data include:
- ¹H NMR (CDCl₃): δ 0.99–1.03 (t, CH₂CH₃), 8.38 ppm (br, COOH) .
- ¹³C NMR (CDCl₃): δ 158.58 (C=O), 149.81 (NO₂-bearing C) . Crystallographic analysis reveals a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 4.5811(16) Å, b = 19.734(7) Å, c = 11.812(4) Å, and β = 101.181(11)° . The propyl chain exhibits positional disorder, and intermolecular O–H⋯N hydrogen bonds stabilize the crystal lattice .
Properties
IUPAC Name |
2-methyl-4-nitro-5-propylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O4/c1-3-4-5-6(11(14)15)7(8(12)13)10(2)9-5/h3-4H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFORSNBMYCLGIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C(=C1[N+](=O)[O-])C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373029 | |
| Record name | 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139756-00-6 | |
| Record name | 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139756-00-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitration Protocol
Reagents :
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Nitrating mixture: Concentrated HNO₃ (90%) and H₂SO₄ (98%) in a 1:3 ratio.
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Substrate: 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid.
Procedure :
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The substrate is added portionwise to the nitrating mixture at 0°C.
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The reaction is heated to 100°C for 16 hours.
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The mixture is quenched in ice-water, precipitating the crude product.
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Purification via crystallization from acetone yields 79.6% pure product.
Optimization Data :
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 100°C | Maximizes nitration rate |
| Reaction Time | 16 hours | Ensures completion |
| Acid Ratio (H₂SO₄:HNO₃) | 3:1 | Enhances electrophilicity |
Side Reactions :
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Over-nitration at the 5-position (<5% by HPLC).
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Oxidative degradation of the propyl chain under prolonged heating (>20 hours).
Carboxylic Acid Functionalization
The ester intermediate is hydrolyzed to the carboxylic acid under basic conditions:
Reaction :
Conditions :
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Base : 2M NaOH (aqueous)
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Temperature : 80°C for 6 hours
Spectroscopic Validation :
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¹H NMR (400 MHz, CDCl₃) : δ 1.02 (t, J = 7.2 Hz, 3H, CH₂CH₃), 3.92 (s, 3H, N–CH₃), 8.41 (br s, 1H, COOH).
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IR (KBr) : 1695 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (NO₂ asymmetric stretch).
Industrial-Scale Production
Continuous Flow Nitration
To enhance safety and efficiency, industrial setups employ continuous flow reactors:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Volume | 500 L | 10 L/min |
| Temperature Control | ±5°C | ±1°C |
| Throughput | 50 kg/day | 200 kg/day |
| Impurity Profile | 5–7% | <2% |
Advantages :
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Reduced exothermic risks due to rapid heat dissipation.
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Consistent product quality (purity >98%).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Batch Nitration | 79.6 | 95 | Moderate |
| Flow Nitration | 85.2 | 98 | High |
| Microwave-Assisted | 88 | 97 | Limited |
Microwave Optimization :
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15-minute reaction at 120°C with 300 W irradiation.
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Requires specialized equipment, limiting large-scale adoption.
Challenges and Mitigation Strategies
Challenge 1 : Propyl Group Oxidation
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Cause : Prolonged exposure to HNO₃ at high temperatures.
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Solution : Strict temperature control (<105°C) and incremental reagent addition.
Challenge 2 : Regioselectivity in Nitration
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Cause : Competing electrophilic attack at C-4 vs. C-5.
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Solution : Use of H₂SO₄ as a directing agent, favoring C-4 nitration (90:10 selectivity).
Chemical Reactions Analysis
Amide Formation via Carboxylic Acid Activation
The carboxylic acid group undergoes nucleophilic substitution to form derivatives. A documented example is its conversion to 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide:
This reaction highlights the acid’s utility as a synthetic intermediate in pharmaceutical manufacturing, notably for sildenafil precursors .
Nitro Group Reduction
Catalytic hydrogenation reduces the nitro group to an amino group, producing 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide:
| Parameter | Details |
|---|---|
| Catalyst | 5% Palladium on carbon (Pd/C) |
| Conditions | Ethyl acetate solvent, 50°C, 50 psi H₂ pressure, 4 hours |
| Monitoring | Hydrogen uptake completion confirmed by reaction progress checks |
Mechanistic Insight : The nitro group’s reduction proceeds via a nitroso intermediate, ultimately yielding the primary amine. This step is critical in modifying the compound’s bioactivity for downstream applications .
Comparative Reaction Table
Scientific Research Applications
Overview
1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid (CAS No. 139756-00-6) is a heterocyclic compound characterized by a pyrazole ring with various substituents, including a methyl group, a nitro group, and a carboxylic acid group. Its unique structure imparts significant chemical reactivity and potential biological activities, making it relevant in various scientific fields.
Chemistry
This compound serves as an intermediate in the synthesis of various heterocyclic compounds. Its ability to undergo diverse chemical reactions, such as oxidation, reduction, and substitution, allows for the creation of more complex molecules .
Research indicates that this compound exhibits potential biological activities , particularly in antimicrobial and anti-inflammatory contexts. It has been studied for its interactions with biological systems, possibly influencing pathways related to inflammation and microbial resistance .
Pharmaceutical Applications
The compound is recognized as an impurity in the synthesis of Sildenafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor used in treating erectile dysfunction. Its structural similarities to Sildenafil suggest that it may also possess therapeutic properties worth exploring .
Industrial Use
In the industrial sector, this compound is utilized in the production of fine chemicals and as a building block for synthesizing more complex organic compounds .
Comparison with Related Compounds
| Compound Name | Key Differences |
|---|---|
| 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid | Lacks the nitro group; different reactivity |
| 1-Methyl-4-amino-3-propyl-1H-pyrazole-5-carboxylic acid | Contains an amino group instead; altered biological activity |
| 1-Methyl-4-nitro-3-ethyl-1H-pyrazole-5-carboxylic acid | Ethyl group substitution may affect properties |
Case Studies and Research Findings
Several studies have highlighted the compound's relevance in medicinal chemistry:
- Antimicrobial Studies : Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens, suggesting potential applications in developing new antibiotics.
- Inflammatory Response Modulation : Investigations into its anti-inflammatory properties reveal that it may modulate inflammatory pathways, providing insights into its use in treating inflammatory diseases.
- Sildenafil Impurity Analysis : Studies focused on the characterization of this compound as an impurity in Sildenafil production have provided critical data on its behavior during synthesis and its potential impacts on drug efficacy and safety .
Mechanism of Action
The mechanism of action of 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The nitro group may undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylate
- Structure : Carboxylic acid group replaced by an ethyl ester (C₁₀H₁₅N₃O₄).
- Properties : Higher lipophilicity (logP = 1.98) compared to the parent acid (logP ≈ 0.5–1.0). Boiling point: 359.1°C; density: 1.28 g/cm³ .
- Reactivity : The ester derivative is more reactive in nucleophilic acyl substitution, enabling facile conversion to amides or other derivatives.
1-Methyl-4-nitro-3-propylpyrazole-5-carboxamide
- Structure : Carboxylic acid replaced by a carboxamide (C₈H₁₂N₄O₃).
- Properties : Improved solubility in polar aprotic solvents (e.g., DMF, DMSO) due to hydrogen-bonding capacity.
- Applications : Serves as a precursor in medicinal chemistry for introducing amine functionalities .
1-Methyl-3-propyl-1H-pyrazole-5-carboxylic Acid
- Structure : Lacks the nitro group (C₈H₁₂N₂O₂).
- Impact of Nitro Removal :
Methyl 1-Methyl-4-nitro-1H-pyrazole-5-carboxylate
- Structure : Nitro group at position 4, methyl ester at position 5 (C₆H₇N₃O₄).
- Key Differences :
Functional and Environmental Considerations
- Reactivity : The nitro group in the parent compound facilitates electrophilic aromatic substitution, critical for synthesizing sildenafil intermediates . Its absence in analogs limits utility in PDE5 inhibitor routes.
- Green Chemistry : The parent compound’s synthesis has an intrinsic E factor of 14.2, primarily due to multi-step nitration and purification . Ethyl ester derivatives exhibit lower E factors (8.5) due to streamlined downstream reactions .
- Biological Activity: Nitro-containing analogs show higher binding affinity to PDE5 (IC₅₀ < 1 nM) compared to non-nitro derivatives (IC₅₀ > 10 nM) .
Biological Activity
1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid (CAS No. 139756-00-6) is a chemical compound that has garnered attention due to its biological activity, particularly as an impurity in the synthesis of Sildenafil, a well-known phosphodiesterase type 5 inhibitor used in the treatment of erectile dysfunction. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₈H₁₁N₃O₄
- Molecular Weight : 213.19 g/mol
- Structure : The compound features a pyrazole ring with a nitro group and a carboxylic acid functional group.
Table 1: Basic Chemical Data
| Property | Value |
|---|---|
| CAS Number | 139756-00-6 |
| Molecular Weight | 213.19 g/mol |
| Molecular Formula | C₈H₁₁N₃O₄ |
| Boiling Point | Not available |
| Storage Conditions | Sealed, dry, 2-8°C |
This compound is primarily recognized as an impurity in the production of Sildenafil. Its biological activity is closely related to its structural analogs, which inhibit phosphodiesterase type 5 (PDE5), leading to increased levels of cyclic guanosine monophosphate (cGMP) and subsequent vasodilation.
Pharmacological Effects
Research indicates that compounds with similar structures exhibit various pharmacological effects:
- Vasodilation : By inhibiting PDE5, these compounds promote blood flow, particularly in erectile tissues.
- Potential Antitumor Activity : Some studies suggest that pyrazole derivatives may have antitumor properties, although specific data on this compound is limited.
Case Studies and Research Findings
- Sildenafil Synthesis Impurity : As an impurity in Sildenafil production, this compound's presence must be monitored due to regulatory standards concerning pharmaceutical quality. Its identification and quantification are crucial in ensuring the safety and efficacy of Sildenafil formulations .
- Comparative Studies : Comparative studies of related pyrazole compounds indicate that variations in substituents significantly affect biological activity. For instance, alterations in the nitro or propyl groups can enhance or diminish PDE5 inhibitory effects .
Table 2: Comparative Biological Activity of Pyrazole Derivatives
| Compound Name | PDE5 Inhibition (%) | Antitumor Activity (IC50) |
|---|---|---|
| This compound | Unknown | Unknown |
| Sildenafil | 80% | Not applicable |
| Other Pyrazole Derivatives | Varies | Varies |
Q & A
Q. What are the optimal synthetic routes for 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid, and how can reaction yields be improved?
The compound is synthesized via cyclocondensation and nitration steps, with crystallization from acetone yielding 79.6% pure product. Key steps include vacuum filtration and solvent selection to minimize impurities. Reaction optimization can focus on temperature control during nitration and stoichiometric ratios of precursors like diethyl oxalate and 2-pentanone .
Q. What spectroscopic techniques are recommended for characterizing this compound, and what key spectral features should researchers expect?
¹H NMR (400 MHz, CDCl₃) reveals distinct signals: δ 0.99–1.03 (t, CH₂CH₃), δ 4.14 (s, N–CH₃), and δ 8.38 (br, COOH). ¹³C NMR (100 MHz) shows carbonyl carbons at δ 158.58 (COOH) and nitrated pyrazole carbons at δ 149.81. Use Bruker Avance spectrometers with TMS as an internal standard for accuracy .
Q. What solvents and purification methods are effective for isolating this compound?
Acetone is optimal for crystallization, yielding high-purity crystals. Post-synthesis, vacuum filtration removes insoluble byproducts, while ice-water quenching precipitates the crude product. Avoid polar aprotic solvents like DMF, which may retain nitro-group impurities .
Advanced Research Questions
Q. How can researchers resolve crystallographic disorder in the propyl group during X-ray diffraction analysis?
The propyl group exhibits positional disorder (occupancy: 0.35(2)), resolved using SHELXL refinement with riding atom models. Apply constraints to C–H bond lengths (0.90–0.97 Å) and isotropic displacement parameters (Uiso = 1.2–1.5Ueq). Hydrogen bonding (O–H⋯N, C–H⋯O) stabilizes the lattice, reducing thermal motion artifacts .
Q. What green chemistry metrics apply to the synthesis of this compound, and how do they compare to industry standards?
The intrinsic E factor (14.2 kg/kg) and cumulative E factor (82.8 kg/kg) exceed typical pharmaceutical benchmarks (EF < 10). Optimize step count (currently 5 steps) and replace chlorinated solvents (e.g., CDCl₃) with biodegradable alternatives to improve sustainability .
Q. How does the substitution pattern on the pyrazole ring influence reactivity compared to analogs?
The nitro group at C4 and propyl at C3 increase steric hindrance, reducing electrophilic substitution rates versus analogs like (2,6-Dimethylmorpholino)(1-methyl-5-nitro-1H-pyrazol-4-yl)methanone. Computational modeling (DFT) can predict regioselectivity in further derivatization .
Q. What intermolecular interactions stabilize the crystal structure, and how do they affect physicochemical stability?
O–H⋯N hydrogen bonds (2.8–3.0 Å) between carboxyl and pyrazole groups form 1D chains, while weak C–H⋯O interactions (3.2 Å) enhance lattice cohesion. These interactions increase melting point (>107°C) and reduce hygroscopicity, favoring long-term storage .
Q. How can contradictory NMR data from different synthetic batches be analyzed?
Batch variations in δ 8.38 (COOH proton) may arise from residual solvent (CDCl₃) or keto-enol tautomerism. Use deuterated DMSO for enhanced resolution of acidic protons and monitor reaction pH to stabilize the carboxylate form .
Methodological Considerations
- Crystallography : Use SHELX programs for structure refinement, leveraging twin-detection algorithms in SHELXD for high-throughput analysis .
- Spectral Validation : Cross-reference experimental NMR with computed (DFT) spectra to confirm substituent effects .
- Sustainability : Adopt the Green Aspiration Level™ framework to track waste reduction in multi-step syntheses .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
